

1-(2-Bromo-5-chlorophenyl)ethanone molecular weight

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Compound of Interest

Compound Name: 1-(2-Bromo-5-chlorophenyl)ethanone

Cat. No.: B1281923

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An In-Depth Technical Guide on the Molecular Weight of **1-(2-Bromo-5-chlorophenyl)ethanone**

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of **1-(2-Bromo-5-chlorophenyl)ethanone** (CAS No: 935-99-9), a halogenated aromatic ketone pivotal in synthetic chemistry. Moving beyond a simple statement of value, this document details the theoretical basis for its molecular weight, outlines a robust protocol for its experimental verification using mass spectrometry, and explores the critical role of this fundamental property in research and development. The guide emphasizes the causality behind analytical choices and provides self-validating methodologies to ensure scientific integrity.

Introduction

1-(2-Bromo-5-chlorophenyl)ethanone is a substituted acetophenone derivative that serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.^[1] Its unique structure, featuring both bromine and chlorine substituents on the phenyl ring, imparts specific reactivity that is leveraged in various coupling and substitution reactions.^[1] An accurate understanding of its fundamental physicochemical properties, beginning with its molecular weight, is a prerequisite for any meaningful scientific application. This guide establishes the definitive molecular weight

of the compound and provides the technical context required for its confident use in stoichiometry, structural elucidation, and quality control.

Core Physicochemical & Structural Identity

The identity of a chemical compound is established by a combination of its structure, formula, and key physical constants. For **1-(2-Bromo-5-chlorophenyl)ethanone**, these core attributes provide the foundation for all subsequent experimental work.

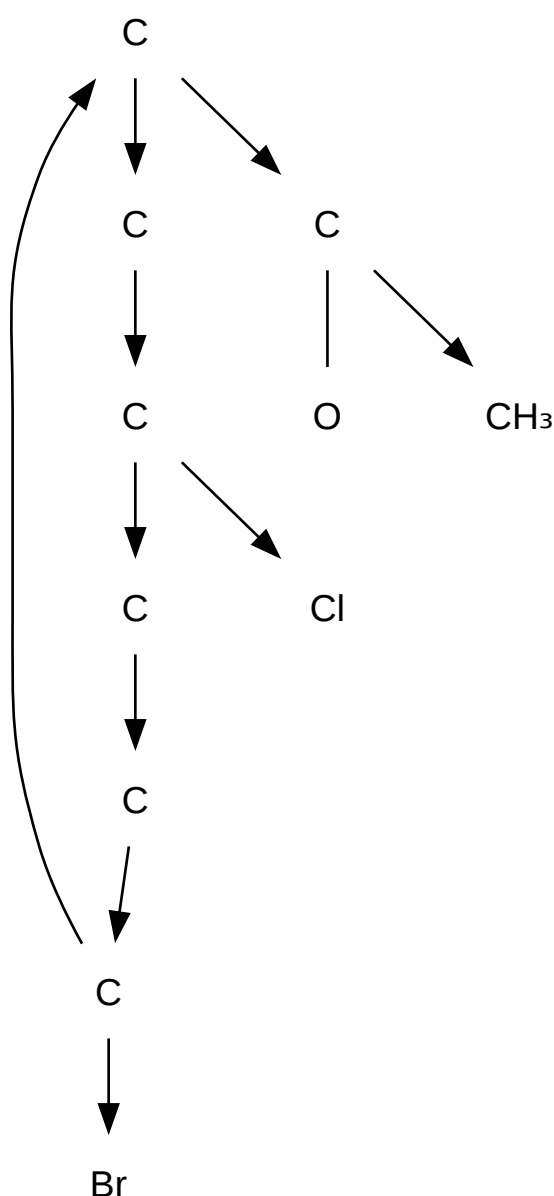


Figure 1: Chemical Structure of 1-(2-Bromo-5-chlorophenyl)ethanone

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Caption: Structure of **1-(2-Bromo-5-chlorophenyl)ethanone**

The fundamental properties derived from this structure are summarized below.

Property	Value	Source
IUPAC Name	1-(2-bromo-5-chlorophenyl)ethanone	PubChem[2]
CAS Number	935-99-9	Smolecule[1], Santa Cruz Biotechnology[3]
Molecular Formula	C ₈ H ₆ BrClO	PubChem[2], LabSolutions[4]
Molecular Weight	233.49 g/mol	PubChem[2], Smolecule[1]
Monoisotopic Mass	231.92906 Da	PubChem[2]
Common Synonyms	2'-Bromo-5'-chloroacetophenone	PubChem[2]

Theoretical Molecular Weight Calculation

The molecular weight (MW) is a weighted average of the masses of a molecule's constituent atoms based on their natural isotopic abundance. It is calculated by summing the atomic weights of all atoms present in the molecular formula (C₈H₆BrClO).

Causality of Calculation: This calculation is foundational for preparing solutions of known molarity and for determining theoretical yields in chemical synthesis.

- Carbon (C): 8 atoms × 12.011 u = 96.088 u
- Hydrogen (H): 6 atoms × 1.008 u = 6.048 u
- Bromine (Br): 1 atom × 79.904 u = 79.904 u
- Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

- Oxygen (O): 1 atom \times 15.999 u = 15.999 u

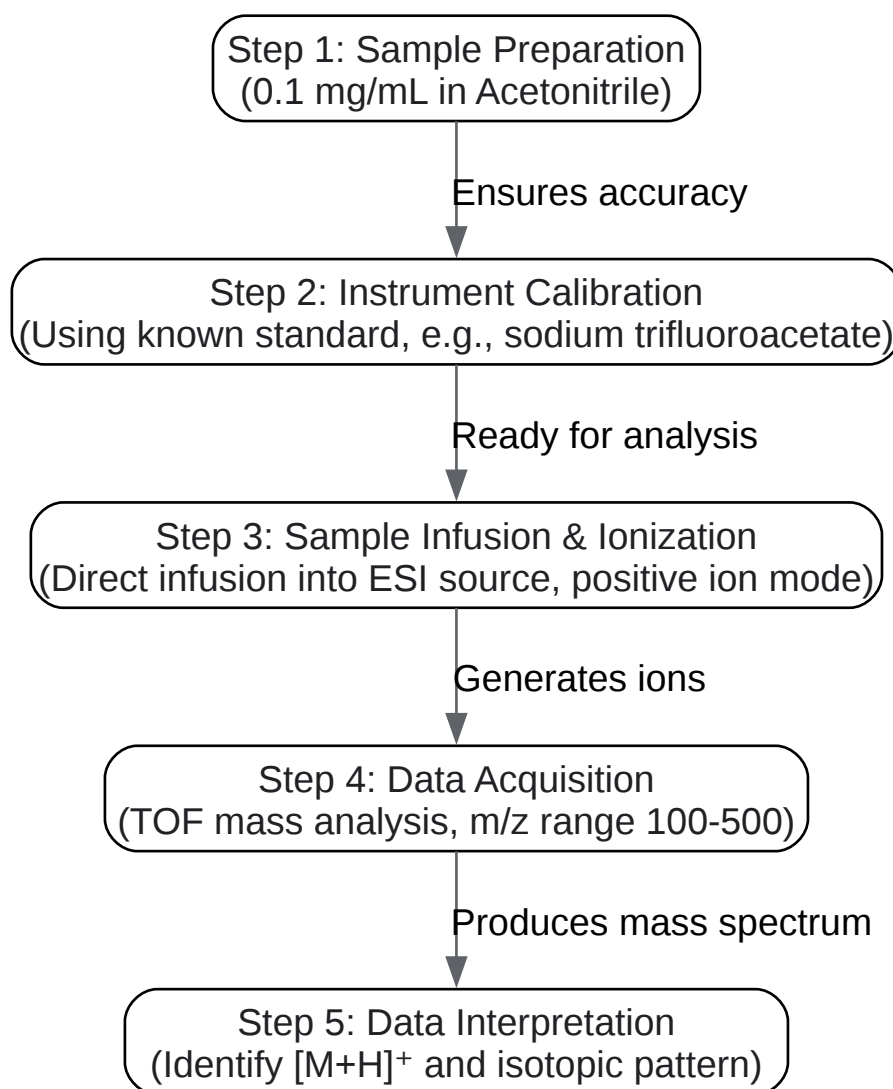
Total Molecular Weight = 96.088 + 6.048 + 79.904 + 35.453 + 15.999 = 233.492 g/mol

This theoretical value is rounded to 233.49 g/mol .^{[1][2][3][5]} It is distinct from the monoisotopic mass (231.92906 Da), which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).^[2] The monoisotopic mass is the value of primary importance in high-resolution mass spectrometry.

Experimental Verification: A Protocol for ESI-TOF Mass Spectrometry

Theoretical calculations require experimental validation. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular weight and inferring the elemental composition of a compound. The following protocol describes a self-validating system for this purpose.

Principle of the Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is ideally suited for this molecule. ESI creates charged molecular ions with minimal fragmentation, while the TOF analyzer separates these ions based on their mass-to-charge ratio (m/z) with high accuracy, allowing for precise mass determination.



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Caption: Workflow for Experimental Molecular Weight Verification

Detailed Step-by-Step Protocol:

- Sample Preparation:
 - Accurately weigh approximately 1 mg of **1-(2-Bromo-5-chlorophenyl)ethanone**.
 - Dissolve in 10 mL of HPLC-grade acetonitrile to create a 0.1 mg/mL stock solution.
 - Further dilute this stock solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid facilitates protonation for analysis in

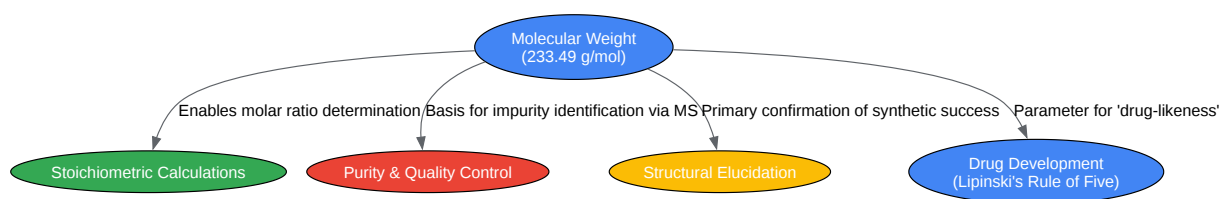
positive ion mode.

- Instrument Calibration (Self-Validation):
 - Calibrate the ESI-TOF mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a well-characterized calibration solution.
 - Causality: This step is crucial for ensuring the mass accuracy of the measurement. Failure to calibrate invalidates any results.
- Ionization and Analysis:
 - Set the ESI source to positive ion mode.
 - Infuse the prepared sample solution at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Acquire data for approximately 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.
- Data Interpretation (Trustworthiness):
 - Primary Ion: Look for the protonated molecular ion, $[\text{M}+\text{H}]^+$. For a monoisotopic mass of 231.92906 Da, this peak should appear at m/z 232.9363.
 - Isotopic Pattern Validation: The key to trustworthy identification lies in the unique isotopic signature created by the presence of one bromine and one chlorine atom. The expected pattern is a cluster of peaks:
 - A peak (M): Composed of ^{79}Br and ^{35}Cl isotopes. Relative abundance = 100%.
 - A+2 peak (M+2): Composed of either $^{81}\text{Br}/^{35}\text{Cl}$ or $^{79}\text{Br}/^{37}\text{Cl}$. Its intensity will be approximately 131% of the A peak (97% from ^{81}Br + 34% from ^{37}Cl).
 - A+4 peak (M+4): Composed of ^{81}Br and ^{37}Cl isotopes. Its intensity will be approximately 33% of the A peak.
 - The observation of this distinct 100:131:33 intensity ratio provides unequivocal confirmation of the presence of one Br and one Cl atom, thus validating the compound's

identity and its molecular weight.

The Significance of Molecular Weight in Scientific Applications

The molecular weight of **1-(2-Bromo-5-chlorophenyl)ethanone** is not merely a number; it is a critical parameter that dictates its utility and behavior in various scientific contexts.



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Caption: Central Role of Molecular Weight in R&D

- **Stoichiometry and Synthesis:** In organic synthesis, all reactant quantities are calculated in moles. The molecular weight is the direct conversion factor between the mass of the compound (which is measured on a balance) and the number of moles required for a reaction. An incorrect molecular weight leads to incorrect stoichiometry, resulting in poor yields and increased impurities.
- **Structural Elucidation:** For a synthetic chemist, obtaining a mass spectrum that matches the theoretical molecular weight is the first and most critical piece of evidence that the target molecule has been successfully formed.
- **Quality Control:** In pharmaceutical and materials science, purity is paramount. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) rely on detecting the molecular weights of all components in a sample. Any signal that does not correspond to the molecular weight of **1-(2-Bromo-5-chlorophenyl)ethanone** is flagged as a potential impurity.

- Drug Development: The compound's molecular weight of ~233.5 Da places it well within the criteria of Lipinski's Rule of Five (MW < 500 Da), a key guideline for predicting the oral bioavailability of a potential drug candidate. This makes it, and the derivatives synthesized from it, attractive starting points for medicinal chemistry programs.

Conclusion

The molecular weight of **1-(2-Bromo-5-chlorophenyl)ethanone** is definitively established as 233.49 g/mol. This value, rooted in its atomic composition (C₈H₆BrClO), is fully verifiable through high-resolution mass spectrometry, where the compound's unique isotopic signature provides an unambiguous method for its identification. As this guide has demonstrated, understanding and confirming this fundamental property is not a trivial exercise; it is an essential requirement for ensuring the accuracy, reproducibility, and success of any research or development endeavor that utilizes this important chemical intermediate.

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